molecular formula C10H9ClN4O B2816192 6-Chloro-N-(1-methyl-1h-pyrazol-5-yl)pyridine-3-carboxamide CAS No. 1250312-35-6

6-Chloro-N-(1-methyl-1h-pyrazol-5-yl)pyridine-3-carboxamide

Cat. No.: B2816192
CAS No.: 1250312-35-6
M. Wt: 236.66
InChI Key: SHIGPEOMCLSIDT-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and a carboxamide group, as well as a pyrazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(1-methyl-1h-pyrazol-5-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution on the Pyridine Ring: The chloro group can be introduced to the pyridine ring via a halogenation reaction using chlorine gas or a chlorinating agent such as thionyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(1-methyl-1h-pyrazol-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The chloro and pyrazole groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
  • 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide
  • 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide

Comparison:

  • 6-Chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide is unique due to the presence of the pyrazole ring, which can enhance its bioactivity and binding properties compared to other similar compounds.
  • 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide has a methoxyethyl group, which may affect its solubility and reactivity.
  • 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide contains a phenyl ring, which can influence its aromaticity and potential interactions with biological targets.
  • 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide has an alkenyl group, which can participate in additional chemical reactions such as polymerization.

Properties

IUPAC Name

6-chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-15-9(4-5-13-15)14-10(16)7-2-3-8(11)12-6-7/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIGPEOMCLSIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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